N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
The compound “N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazoles are often used in drug design due to their bioisosteric similarity to carboxylic acid groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tetrazole ring, phenyl ring, and pyridazine ring would all contribute to the overall structure .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, tetrazole-containing compounds are known to participate in a variety of reactions. For example, they can act as ligands in coordination chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole ring could potentially increase its acidity .
Scientific Research Applications
Synthesis and Pharmacological Screening
This compound is involved in the synthesis of dihydropyrimidinone derivatives, which have been evaluated for their antimicrobial and antioxidant activities. These synthesized compounds showed significant activity, highlighting the potential utility of the initial compound in developing pharmacologically active agents (Dey et al., 2022).
Antioxidant Activity Evaluation
Another study explored the synthesis of derivatives from a similar backbone structure, focusing on their antioxidant activity. This research underscores the potential of such compounds in addressing oxidative stress-related diseases (George et al., 2010).
Microwave-assisted Synthesis
Microwave irradiation has been used to synthesize tetrahydrobenzo[b]thiophene derivatives, showcasing an innovative method that could potentially be applied to the synthesis of "N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide" and its derivatives for various applications (Abdalha et al., 2011).
Antimicrobial and Anti-inflammatory Studies
The compound's structural analogs have been synthesized and tested for antimicrobial activity, providing a foundation for further exploration of its potential in antimicrobial treatments. Similarly, anti-inflammatory activities have been reported, indicating the compound's relevance in the development of anti-inflammatory drugs (Sarvaiya et al., 2019).
Anticancer Activity
Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives related to the compound has shown promising anticancer activity, especially against human breast adenocarcinoma cell lines. This suggests a potential direction for the development of cancer therapeutics using this chemical scaffold (Abdellatif et al., 2014).
Heterocyclic Compound Synthesis
The compound's framework is also valuable in the synthesis of novel heterocyclic compounds, which are pivotal in the discovery of new therapeutic agents, demonstrating its versatility and potential in medicinal chemistry (Gad-Elkareem et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-ethyl-6-oxo-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c1-2-20-13(22)8-7-12(17-20)14(23)16-10-3-5-11(6-4-10)21-9-15-18-19-21/h3-9H,2H2,1H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADIACPYGYPPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
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